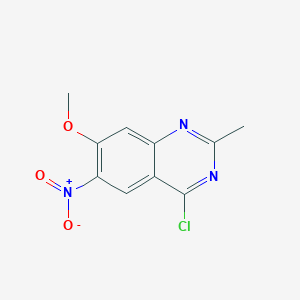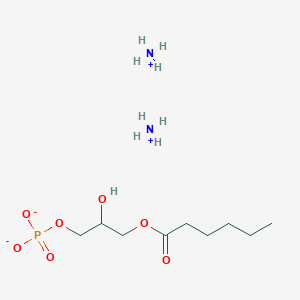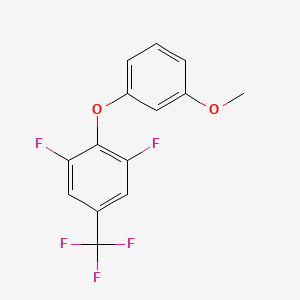
1,3-Difluoro-2-(3-methoxyphenoxy)-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-2-(3-methoxyphenoxy)-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(3-methoxyphenoxy)-5-(trifluoromethyl)benzene typically involves the nucleophilic substitution of appropriate precursors. One common method involves the reaction of 1,3-difluoro-5-(trifluoromethyl)benzene with 3-methoxyphenol under specific conditions to yield the desired product. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Difluoro-2-(3-methoxyphenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by other nucleophiles.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or acids.
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-2-(3-methoxyphenoxy)-5-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Difluoro-2-(4-methoxyphenoxy)-5-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(3-hydroxyphenoxy)-5-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(3-methoxyphenoxy)-4-(trifluoromethyl)benzene
Uniqueness
1,3-Difluoro-2-(3-methoxyphenoxy)-5-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine, methoxy, and trifluoromethyl groups provides a distinct set of properties that can be leveraged for various applications.
Eigenschaften
Molekularformel |
C14H9F5O2 |
|---|---|
Molekulargewicht |
304.21 g/mol |
IUPAC-Name |
1,3-difluoro-2-(3-methoxyphenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9F5O2/c1-20-9-3-2-4-10(7-9)21-13-11(15)5-8(6-12(13)16)14(17,18)19/h2-7H,1H3 |
InChI-Schlüssel |
BRNFPQASTUVAKW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


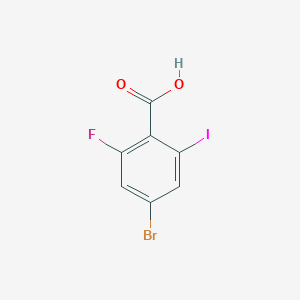
![(8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene](/img/structure/B12081762.png)
![5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12081770.png)



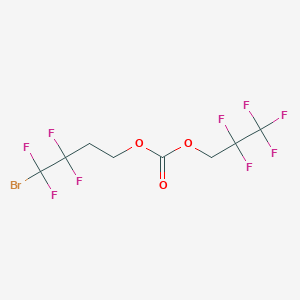
![Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B12081799.png)

